molecular formula C11H8Cl2N2 B12081115 4-(3,4-Dichlorophenyl)pyridin-3-amine

4-(3,4-Dichlorophenyl)pyridin-3-amine

Cat. No.: B12081115
M. Wt: 239.10 g/mol
InChI Key: ZGZHRUSGDBNNEI-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H8Cl2N2. It is a derivative of pyridine, substituted with a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)pyridin-3-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-(3,4-Dichlorophenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)pyridin-2-amine
  • 4-(3,4-Dichlorophenyl)pyridin-4-amine
  • 4-(3,4-Dichlorophenyl)pyridin-5-amine

Uniqueness

4-(3,4-Dichlorophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8Cl2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2

InChI Key

ZGZHRUSGDBNNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NC=C2)N)Cl)Cl

Origin of Product

United States

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